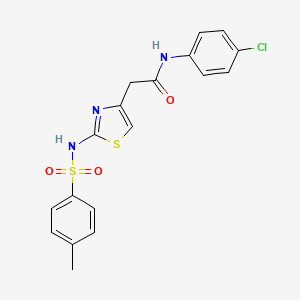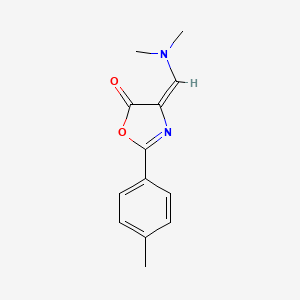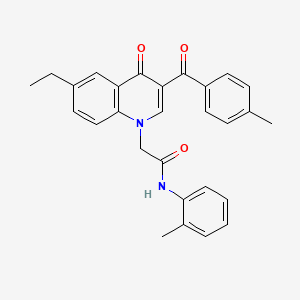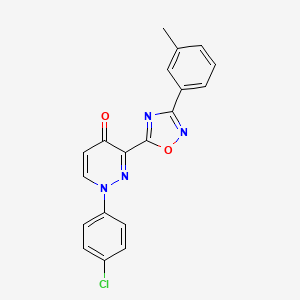
N-(4-chlorophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, commonly known as CMT-3, is a synthetic compound that has been extensively studied for its potential use in the field of cancer treatment. CMT-3 belongs to the class of bisphosphonates, which are compounds that have been traditionally used for treating bone diseases such as osteoporosis. However, recent research has shown that CMT-3 has anti-cancer properties that make it a promising candidate for cancer treatment.
Mechanism of Action
The exact mechanism of action of CMT-3 is not fully understood. However, it is believed that CMT-3 works by inhibiting the activity of enzymes called farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPPS). These enzymes are involved in the synthesis of isoprenoid compounds that are essential for the growth and survival of cancer cells. By inhibiting these enzymes, CMT-3 can induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects
CMT-3 has been shown to have several biochemical and physiological effects on cancer cells. In vitro studies have shown that CMT-3 can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix (ECM) proteins. By inhibiting MMP activity, CMT-3 can reduce the invasiveness of cancer cells. CMT-3 has also been shown to induce the expression of pro-apoptotic proteins such as Bax and reduce the expression of anti-apoptotic proteins such as Bcl-2.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMT-3 in lab experiments is its specificity towards cancer cells. CMT-3 has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using CMT-3 in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on CMT-3. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the optimization of the dosing regimen for CMT-3 in cancer treatment. Additionally, further studies are needed to understand the exact mechanism of action of CMT-3 and its potential interactions with other anti-cancer agents. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CMT-3 in human subjects.
Synthesis Methods
CMT-3 can be synthesized through a multi-step process that involves the reaction of various chemicals such as 4-chlorobenzoic acid, 4-methylbenzenesulfonyl chloride, and thioamide. The final product is obtained through purification and crystallization steps. The synthesis of CMT-3 has been optimized over the years to increase the yield and purity of the compound.
Scientific Research Applications
CMT-3 has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that CMT-3 can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the invasiveness of cancer cells. In vivo studies have shown that CMT-3 can reduce the growth of tumors in animal models of cancer.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-12-2-8-16(9-3-12)27(24,25)22-18-21-15(11-26-18)10-17(23)20-14-6-4-13(19)5-7-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEBCJVALYPBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2619489.png)


![(2R,5R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide](/img/structure/B2619492.png)
![1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)
![4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol](/img/structure/B2619497.png)

![2-chloro-N-[4-(4-methoxyphenyl)butan-2-yl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2619501.png)
![5-[Benzyl(methyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2619504.png)

![4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2619506.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2619508.png)

